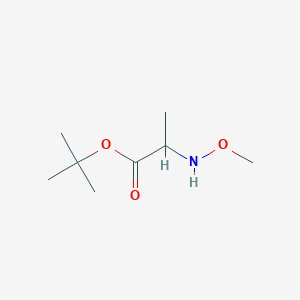
Tert-butyl 2-(methoxyamino)propanoate
Übersicht
Beschreibung
Tert-butyl 2-(methoxyamino)propanoate is a chemical compound with the molecular formula C8H17NO2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(methoxyamino)propanoate consists of a tert-butyl group, a methoxyamino group, and a propanoate group . The InChI code for this compound is 1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3 .Physical And Chemical Properties Analysis
Tert-butyl 2-(methoxyamino)propanoate is a liquid at room temperature . It has a molecular weight of 159.23 .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- The compound has been used in the enantioselective synthesis of neuroexcitant analogues, specifically for the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of a neuroexcitant (Pajouhesh et al., 2000).
Food Chemistry
- This chemical has been identified in studies related to the quantification of synthetic phenolic antioxidants in dry foods. It's one of the substances that are permitted in limited food products according to local legislations (Perrin & Meyer, 2002).
Environmental Degradation Studies
- It is also involved in studies on environmental degradation pathways, particularly during the treatment of methyl tert-butyl ether by UV/H2O2 processes (Stefan et al., 2000).
Antioxidant Activity Research
- Research has been conducted on its role in antioxidant activities of phenols and catechols (Barclay et al., 1999).
Advanced Oxidation and Reduction Processes
- Studies include its reaction intermediates in the advanced oxidation and reduction process chemistry of methyl tert-butyl ether (Mezyk et al., 2009).
Catalysis
- It has been used in the development of catalysts for the production of methyl propanoate via methoxycarbonylation of ethene (Clegg et al., 1999).
Sensor Development
- The compound has played a role in the development of rhodamine-based dual chemosensors for metal ions with distinctly separated excitation and emission wavelengths (Roy et al., 2019).
Stereochemical Studies
- It's used in stereochemical studies, such as the 1,2-addition of allylmetal reagents to cyclohexanones and tetrahydrofurans (Paquette & Lobben, 1996).
19F NMR Application
- The compound has been involved in the synthesis of perfluoro-tert-butyl 4-hydroxyproline for sensitive applications in 19F NMR (Tressler & Zondlo, 2014).
Safety and Hazards
Tert-butyl 2-(methoxyamino)propanoate is associated with several hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H227, H315, H318, and H335 . These hazard statements indicate that the compound is combustible, can cause skin irritation, can cause serious eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
tert-butyl 2-(methoxyamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(9-11-5)7(10)12-8(2,3)4/h6,9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHXAQRDTHKQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(methoxyamino)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1375134.png)
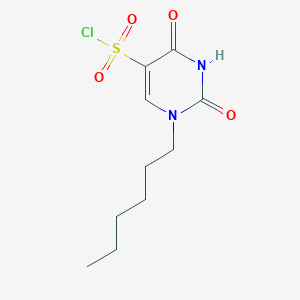
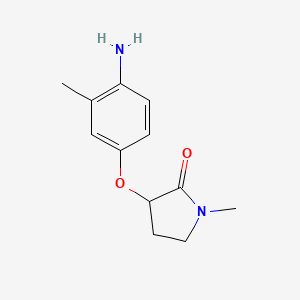
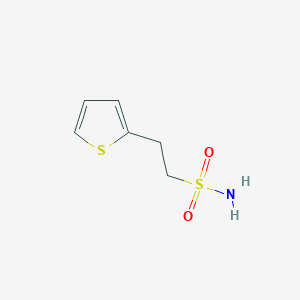

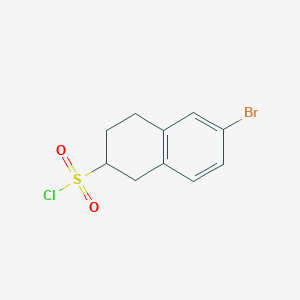

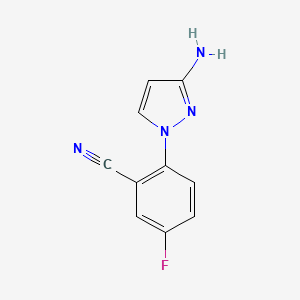
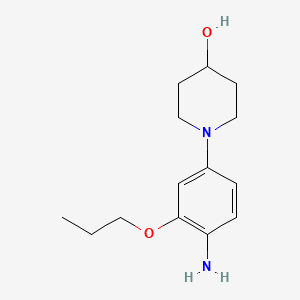
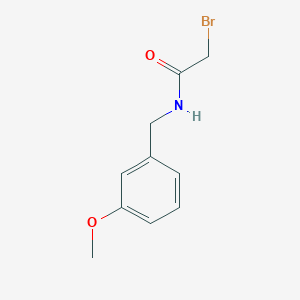

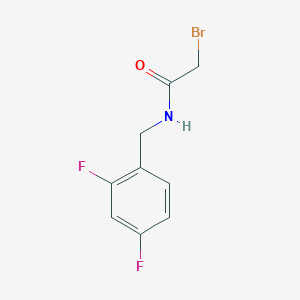
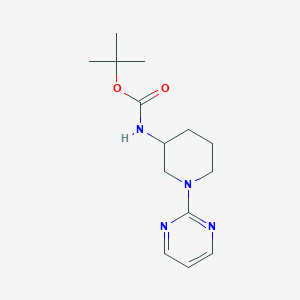
![tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate](/img/structure/B1375156.png)